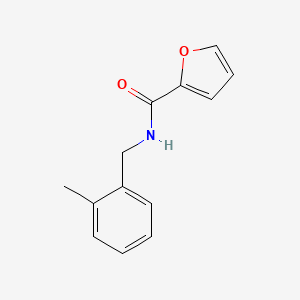![molecular formula C14H15N5O2S B5695547 N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)
N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide, also known as ATAA, is a compound that has been widely studied for its potential use in scientific research. This compound has shown promise in various applications, including its use as a research tool to investigate the mechanisms of certain biochemical and physiological processes. In
作用機序
N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide is thought to exert its effects by inhibiting the activity of certain enzymes or pathways in the body. For example, as mentioned above, N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide inhibits the activity of carbonic anhydrase, which is involved in the regulation of intraocular pressure in the eye. N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have various biochemical and physiological effects, depending on the specific pathway or enzyme it is targeting. For example, N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide has been shown to reduce intraocular pressure in animal models of glaucoma. N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to improve glucose tolerance and reduce oxidative stress in animal models of diabetes.
実験室実験の利点と制限
N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide has several advantages as a research tool, including its ability to selectively target specific enzymes or pathways. However, there are also limitations to its use, including the potential for off-target effects and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide, including its potential use in the treatment of various diseases and as a tool to investigate the role of specific pathways in disease states. For example, N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have potential as a treatment for glaucoma and diabetic complications. Further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide and its potential applications in various disease states.
In conclusion, N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide, or N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide, is a compound that has shown promise as a research tool in various scientific studies. Its ability to selectively target specific enzymes or pathways makes it a valuable tool for investigating the mechanisms of certain biochemical and physiological processes. Further research is needed to fully understand its potential applications in the treatment of various diseases and as a tool for scientific research.
合成法
The synthesis of N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide involves a multi-step process that begins with the reaction of 3-acetylphenol with thionyl chloride to form 3-acetylphenyl chloride. This is then reacted with potassium thioacetate to form 3-acetylphenylthioacetate, which is then reacted with allyl bromide to form 3-acetylphenyl-2-(1-allylthio)acetate. Finally, this compound is reacted with sodium azide to form N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide.
科学的研究の応用
N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide has been used in various scientific research studies, including as a tool to investigate the role of certain biochemical pathways in disease states. For example, N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which has been implicated in the pathogenesis of glaucoma. N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide has also been used to investigate the role of the renin-angiotensin system in the regulation of blood pressure.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-3-7-19-14(16-17-18-19)22-9-13(21)15-12-6-4-5-11(8-12)10(2)20/h3-6,8H,1,7,9H2,2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCOXEWACPQZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)

![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)
![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)

![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)

